molecular formula C6H9ClN2O2S B13256966 2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride

2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride

Cat. No.: B13256966
M. Wt: 208.67 g/mol
InChI Key: HBMKYYNJCYQFKF-DFWYDOINSA-N
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Description

2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2S and a molecular weight of 208.67 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives. These products have diverse applications in different fields .

Scientific Research Applications

2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8N2O2S.ClH/c1-3(7)5-8-4(2-11-5)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H/t3-;/m0./s1

InChI Key

HBMKYYNJCYQFKF-DFWYDOINSA-N

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C(=O)O)N.Cl

Canonical SMILES

CC(C1=NC(=CS1)C(=O)O)N.Cl

Origin of Product

United States

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